molecular formula C20H21FN6O2 B11279424 5-amino-N-(3-fluorophenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-fluorophenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11279424
M. Wt: 396.4 g/mol
InChI Key: CPZAGRYKJCTWBK-UHFFFAOYSA-N
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Description

5-AMINO-N-(3-FLUOROPHENYL)-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(3-FLUOROPHENYL)-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: This step might involve the reduction of a nitro group to an amino group using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Attachment of the Fluorophenyl and Trimethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using catalysts like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or various halogenating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce different functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for binding to specific proteins.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(3-FLUOROPHENYL)-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure without additional functional groups.

    Fluorophenyl Triazoles: Compounds with similar fluorophenyl groups attached to the triazole ring.

    Carboxamide Triazoles: Triazoles with carboxamide functional groups.

Uniqueness

The uniqueness of 5-AMINO-N-(3-FLUOROPHENYL)-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C20H21FN6O2

Molecular Weight

396.4 g/mol

IUPAC Name

5-amino-N-(3-fluorophenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H21FN6O2/c1-11-7-12(2)17(13(3)8-11)24-16(28)10-27-19(22)18(25-26-27)20(29)23-15-6-4-5-14(21)9-15/h4-9H,10,22H2,1-3H3,(H,23,29)(H,24,28)

InChI Key

CPZAGRYKJCTWBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N)C

Origin of Product

United States

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